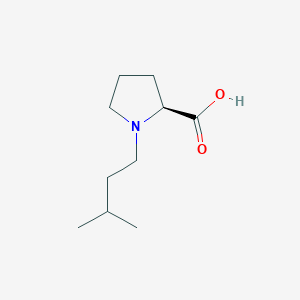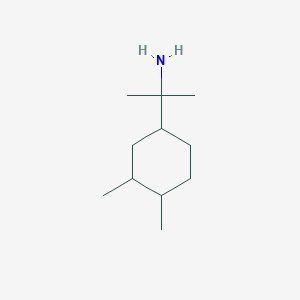
2-(3,4-Dimethylcyclohexyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylcyclohexyl)propan-2-amine is an organic compound with the molecular formula C11H23N It is a cyclohexylamine derivative characterized by the presence of two methyl groups on the cyclohexane ring and a propan-2-amine group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylcyclohexyl)propan-2-amine typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, is subjected to methylation to introduce the two methyl groups at the 3 and 4 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Amination: The methylated cyclohexane is then reacted with a suitable amine source, such as ammonia or an amine derivative, under conditions that promote the formation of the propan-2-amine group. This step may require the use of catalysts and specific reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to optimize the reaction efficiency and scalability. The use of high-pressure reactors and automated control systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylcyclohexyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Substituted cyclohexylamine derivatives.
Scientific Research Applications
2-(3,4-Dimethylcyclohexyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylcyclohexyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride
- 2-(4,4-Dimethylcyclohexyl)propan-1-amine
Uniqueness
2-(3,4-Dimethylcyclohexyl)propan-2-amine is unique due to the specific positioning of the methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-(3,4-dimethylcyclohexyl)propan-2-amine |
InChI |
InChI=1S/C11H23N/c1-8-5-6-10(7-9(8)2)11(3,4)12/h8-10H,5-7,12H2,1-4H3 |
InChI Key |
OANHWDVZIKMBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


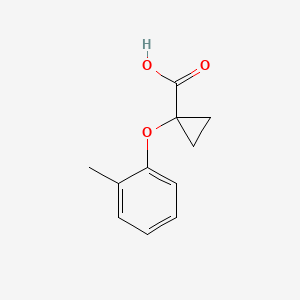

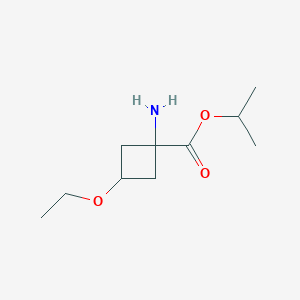
![7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13330738.png)
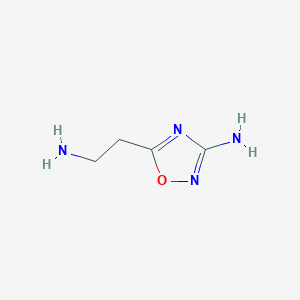
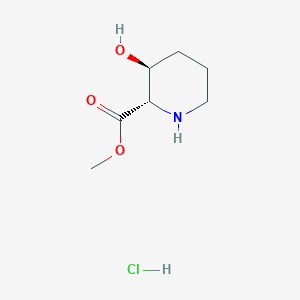
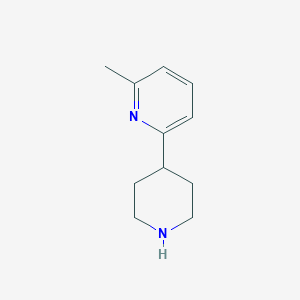
![[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol](/img/structure/B13330773.png)
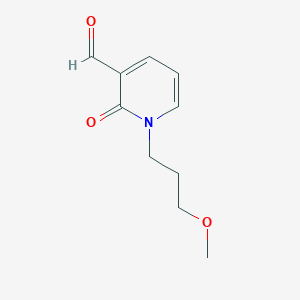
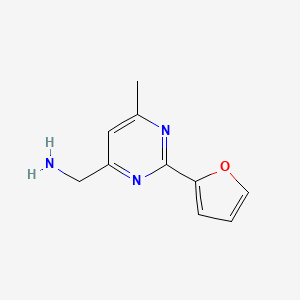
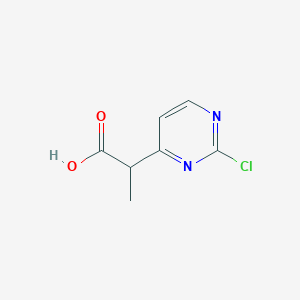
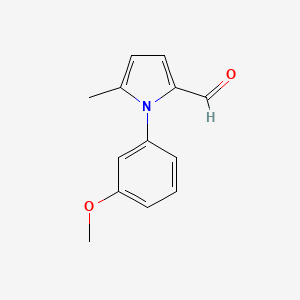
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
